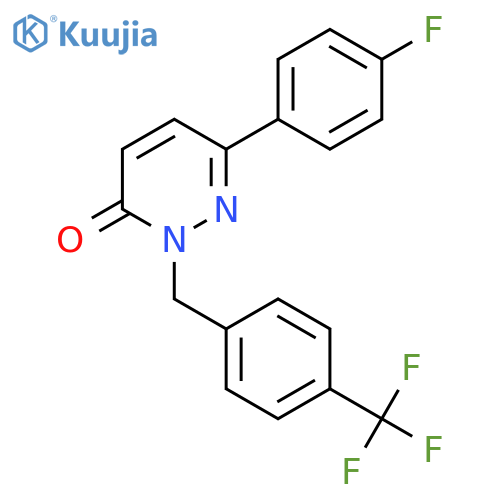Cas no 941883-26-7 (6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one)

941883-26-7 structure
商品名:6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- F2774-1697
- 941883-26-7
- 6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
- 6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
- AKOS024465422
- 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
-
- インチ: 1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2
- InChIKey: WPCLEAZZDCDFNV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)CN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 348.08857566g/mol
- どういたいしつりょう: 348.08857566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 32.7Ų
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-1697-2μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-15mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-20μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-4mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-1mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-20mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-10μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-10mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-25mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-30mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
941883-26-7 (6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
